Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
CAS No.: 869342-98-3
Cat. No.: VC5072603
Molecular Formula: C22H28N4O4S
Molecular Weight: 444.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869342-98-3 |
|---|---|
| Molecular Formula | C22H28N4O4S |
| Molecular Weight | 444.55 |
| IUPAC Name | ethyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C22H28N4O4S/c1-4-29-17-10-8-15(9-11-17)18(19-20(27)26-22(31-19)23-14(3)24-26)25-12-6-7-16(13-25)21(28)30-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3 |
| Standard InChI Key | LAAOEHWWDROFND-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1, triazol-5-yl)methyl)piperidine-3-carboxylate belongs to the class of nitrogen-containing heterocycles, combining a thiazolo[3,2-b][1, triazole system with a piperidine ring. The molecular formula is C₂₂H₂₇N₅O₄S, yielding a molecular weight of 481.55 g/mol. Key structural components include:
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Thiazolo[3,2-b][1, triazole core: A fused bicyclic system comprising thiazole (sulfur and nitrogen) and triazole (three nitrogen atoms) rings, known for enhancing metabolic stability and binding affinity.
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4-Ethoxyphenyl group: An aromatic substituent with an ethoxy (–OCH₂CH₃) moiety at the para position, contributing to lipophilicity and π-π stacking interactions .
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Piperidine-3-carboxylate: A six-membered nitrogen ring with an ester functional group at the third position, modulating solubility and conformational flexibility .
Table 1: Comparative Structural Data of Analogous Compounds
The structural diversity among analogs highlights the role of substituents in tailoring physicochemical properties. For instance, replacing the 4-ethoxyphenyl group with a 2-chlorophenyl moiety increases molecular weight by ~8% while introducing halogen-mediated electronic effects .
Synthetic Strategies and Reaction Optimization
The synthesis of ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1, triazol-5-yl)methyl)piperidine-3-carboxylate likely follows a multi-step protocol analogous to reported methods for related thiazolo-triazole-piperidine hybrids . A generalized approach involves:
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Thiazolo-triazole core formation: Condensation of thiourea derivatives with α-haloketones under basic conditions, followed by cyclization with hydrazine derivatives to form the triazole ring .
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Introduction of the 4-ethoxyphenyl group: Friedel-Crafts alkylation or nucleophilic aromatic substitution reactions to attach the ethoxyphenyl moiety to the thiazolo-triazole system .
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Piperidine ring functionalization: Mitsunobu or Mannich reactions to couple the thiazolo-triazole-aryl intermediate with ethyl piperidine-3-carboxylate .
Critical reaction parameters include:
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
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Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve yields in coupling steps .
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Temperature control: Exothermic steps (e.g., cyclization) require cooling to 0–5°C to prevent side reactions.
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolo-triazole synthesis | Thiourea, chloroacetone, K₂CO₃, ethanol, reflux | 68–72 | >95% |
| 4-Ethoxyphenyl coupling | 4-Ethoxybenzyl chloride, AlCl₃, DCM, 25°C | 55–60 | 92% |
| Piperidine conjugation | Ethyl piperidine-3-carboxylate, DCC, DMAP, THF | 50–58 | 89% |
Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of analogous compounds reveals distinct signals:
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Thiazolo-triazole protons: Aromatic protons resonate at δ 7.2–7.8 ppm (doublets for para-substituted aryl groups) .
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Piperidine ring: Methylenic protons (CH₂) appear as multiplets between δ 2.4–3.1 ppm, while the ester carbonyl (COOEt) is observed at δ 4.1–4.3 ppm .
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Ethoxy group: A triplet at δ 1.3–1.5 ppm (–CH₂CH₃) and a quartet at δ 3.9–4.1 ppm (–OCH₂–) .
Computational Modeling
Density functional theory (DFT) calculations on similar structures predict:
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Electrostatic potential: High electron density at the triazole N2 and thiazole S1 atoms, suggesting nucleophilic reactivity.
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Conformational flexibility: The piperidine ring adopts a chair conformation, with the ester group equatorial to minimize steric strain .
The 4-ethoxyphenyl substituent may enhance blood-brain barrier permeability compared to chlorophenyl or tolyl groups, making the target compound a candidate for central nervous system (CNS) drug development .
Stability and Degradation Pathways
Accelerated stability studies on similar compounds under ICH guidelines reveal:
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Hydrolytic degradation: The ester group undergoes hydrolysis at pH >8, forming the corresponding carboxylic acid .
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Photooxidation: The thiazole ring is susceptible to UV-induced cleavage, necessitating light-protected storage .
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Thermal stability: Decomposition onset at 180–200°C, as determined by thermogravimetric analysis (TGA).
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